(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered considerable interest in medicinal chemistry due to its potential biological activities and utility as a building block for various pharmacologically active molecules. Its structure allows for interactions with key biological targets, making it relevant in drug development and biochemical research .
The compound is classified under heterocyclic organic compounds, specifically those containing nitrogen in their ring structure. The chemical formula for (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is , and it has a molecular weight of approximately 148.16 g/mol. It is identified by the CAS number 1346569-67-2 .
The synthesis of (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol typically involves several key steps:
Common synthetic routes include:
Efficient synthesis may require optimization of reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity .
The molecular structure of (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol features a fused bicyclic system consisting of a pyrrole and a pyridine ring. The hydroxymethyl group (-CH2OH) is attached at the 5-position of the pyridine ring.
Key structural data includes:
This structural configuration contributes to its chemical reactivity and interaction with biological targets .
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry .
Reactions may involve:
The mechanism of action for (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol primarily involves its interaction with biological receptors and enzymes. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various signaling pathways related to cell growth and differentiation.
Research indicates that binding to FGFRs can disrupt downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways, which are implicated in cancer progression and other diseases . This inhibition suggests potential therapeutic applications in oncology and regenerative medicine.
Relevant data indicates that these properties can be tailored through synthetic modifications to enhance bioactivity or solubility for specific applications .
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol has several scientific uses:
These applications underscore its significance in advancing pharmaceutical research and development efforts aimed at treating complex diseases .
Pyrrolopyridines are bicyclic heterocycles formed by fusing pyrrole and pyridine rings, yielding seven structural isomers based on bond connectivity. Among these, the pyrrolo[3,2-b]pyridine system features a bridgehead nitrogen at the pyridine's 1-position and a pyrrole nitrogen at the 3-position. Within this scaffold, (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol (CAS: 1065100-83-5) is characterized by a hydroxymethyl group at the 5-position—a strategic site for functionalization. This substitution pattern enhances molecular polarity (cLogP ≈ 1.36) and hydrogen-bonding capacity (TPSA ≈ 48.91 Ų), making it a versatile synthon for drug discovery [2] [3]. The compound's aromatic system exhibits planar geometry, with the hydroxymethyl group enabling nucleophilic reactions or hydrogen-bonding interactions critical for biological activity.
Table 1: Isomeric Classification of Pyrrolopyridine Scaffolds
Isomer Type | Bridgehead Atoms | Representative Derivatives | Key Functionalization Sites |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | N1 (pyridine), N7 (pyrrole) | Anticancer agents (e.g., c-Met inhibitors) | 3-, 5-positions |
Pyrrolo[3,2-b]pyridine | N1 (pyridine), N3 (pyrrole) | (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol | 5-, 7-positions |
Pyrrolo[3,2-c]pyridine | N4 (pyridine), N2 (pyrrole) | Thrombin inhibitors | 1-, 3-positions |
Early synthetic routes to pyrrolo[3,2-b]pyridines relied on Gould-Jacobs cyclizations or palladium-catalyzed cross-couplings, but yielded limited positional diversity. Advances between 2005–2010 enabled regioselective functionalization at the 5-position, paving the way for hydroxymethyl derivatives. Key milestones include:
The 5-hydroxymethyl group confers three synthetic advantages:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2